2-Methoxy-4-(piperidin-4-yl)benzonitrile
Description
Contextualization within Benzonitrile (B105546) and Piperidine (B6355638) Chemical Spaces
To understand the scientific relevance of 2-Methoxy-4-(piperidin-4-yl)benzonitrile, one must first consider the chemical spaces from which it is derived. The molecule integrates a substituted benzonitrile core with a piperidine ring, two scaffolds that are of immense importance in medicinal chemistry and materials science.
The benzonitrile moiety consists of a benzene (B151609) ring attached to a nitrile group (-C≡N). Benzonitrile and its derivatives are versatile precursors and intermediates in organic synthesis. researchgate.netnih.gov The nitrile group is a valuable functional group that can be converted into other functionalities such as amines, amides, and carboxylic acids. nih.gov In the context of pharmaceuticals, the benzonitrile unit is present in a variety of bioactive molecules and is often used as an intermediate in the synthesis of drugs. researchgate.net
The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids. google.comgoogleapis.comresearchgate.net The piperidine nucleus is a key feature in numerous classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. google.comnih.gov Its saturated, three-dimensional structure allows it to interact with biological targets in a highly specific manner, and the nitrogen atom can act as a basic center, which is often crucial for drug-receptor interactions and for improving the pharmacokinetic properties of a molecule. googleapis.com
The specific combination in this compound, where a piperidine ring is attached at the 4-position of a 2-methoxy-substituted benzonitrile, creates a unique molecular architecture. The methoxy (B1213986) group (-OCH3) at the 2-position can influence the electronic properties and conformation of the benzonitrile ring, potentially affecting its reactivity and interactions with biological targets.
Table 1: Core Chemical Structures
| Name | Structure | Description |
|---|---|---|
| Benzonitrile | C₆H₅CN | An aromatic ring attached to a nitrile functional group. |
Overview of Scientific Interest and Emerging Research Trajectories for this compound
While dedicated studies on this compound are not prominent in the available literature, the combination of its structural motifs points toward potential avenues of scientific inquiry. The interest in such a molecule would likely stem from the established biological activities of related compounds.
Research into molecules containing both piperidine and substituted aromatic rings is a fertile area in drug discovery. For instance, various piperidine-containing benzonitrile derivatives have been investigated for their potential as therapeutic agents. The core structure of this compound makes it a candidate for investigation in several research domains:
Enzyme Inhibition: Many enzyme inhibitors feature aromatic systems linked to heterocyclic rings. The specific substitution pattern of this compound could lend itself to selective binding within the active sites of various enzymes. For example, related structures have been explored as inhibitors for targets like dipeptidyl peptidase-4 (DPP-4). brieflands.com
Chemical Probe Development: As a novel chemical entity, it could serve as a starting point for the development of chemical probes to study biological pathways. Medicinal chemistry efforts often involve synthesizing libraries of related compounds to explore structure-activity relationships (SAR). nih.gov
Emerging research trajectories for a compound like this would likely begin with its synthesis, followed by a broad screening campaign to identify any significant biological activity. Subsequent research would focus on optimizing the structure to improve potency, selectivity, and pharmacokinetic properties. Given the lack of specific data, any detailed research findings or data tables for this compound itself cannot be provided at this time. The scientific journey for this specific compound remains largely uncharted, representing an open space for future investigation.
Structure
3D Structure
Properties
CAS No. |
1035264-54-0 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-methoxy-4-piperidin-4-ylbenzonitrile |
InChI |
InChI=1S/C13H16N2O/c1-16-13-8-11(2-3-12(13)9-14)10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3 |
InChI Key |
IQGKLNXICIZKNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCNCC2)C#N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Methoxy 4 Piperidin 4 Yl Benzonitrile
Established Synthetic Routes to 2-Methoxy-4-(piperidin-4-yl)benzonitrile
Established synthetic strategies typically involve the separate synthesis of the benzonitrile (B105546) and piperidine (B6355638) moieties, followed by their coupling.
Nucleophilic aromatic substitution (SNA r) is a fundamental method for functionalizing aromatic rings like the benzonitrile core. In this approach, a nucleophile replaces a leaving group on the aromatic ring. For the synthesis of compounds related to this compound, this could involve the displacement of a halide or other suitable leaving group from a benzonitrile derivative by a piperidine-containing nucleophile. The reaction's success often depends on the activation of the aromatic ring by electron-withdrawing groups and the nature of the reaction conditions. rsc.orgnih.gov For instance, the presence of a cyano group can facilitate nucleophilic attack on the benzonitrile ring.
A general representation of this approach is shown below:

Figure 1: General scheme for nucleophilic substitution on a benzonitrile scaffold.
Key parameters influencing these reactions include the choice of solvent, temperature, and base. Mildly basic conditions are often employed to deprotonate the nucleophile, enhancing its reactivity. rsc.org
The piperidine ring is a common structural motif in many pharmaceuticals, and numerous methods exist for its synthesis. researchgate.net These methods can be broadly classified into two categories: those that form a new C-N bond and those that form a new C-C bond during the cyclization step. nih.gov
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. nih.gov This involves a precursor molecule containing both a nitrogen source (like an amine) and a reactive site that can participate in ring closure. Various catalysts and reaction conditions can be employed to promote this cyclization, including metal-catalyzed processes and electrophilic cyclizations. nih.gov
Some common approaches to piperidine ring formation include:
Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone. nih.gov
Intramolecular Hydroamination: The addition of an N-H bond across a carbon-carbon multiple bond. organic-chemistry.org
Diels-Alder Reaction: A cycloaddition reaction to form a six-membered ring, which can then be modified to yield the piperidine structure. nih.gov
The choice of method depends on the desired substitution pattern on the piperidine ring and the available starting materials.
Novel and Evolving Synthetic Approaches to Piperidinyl Benzonitriles
More recent synthetic strategies aim to improve the efficiency, selectivity, and scope of piperidinyl benzonitrile synthesis. These often involve advanced catalytic systems.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been adapted for the creation of 4-arylpiperidines. acs.orgacs.orgnih.govnih.gov These reactions allow for the direct formation of a bond between the piperidine ring and the benzonitrile scaffold.
One prominent example is the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. A general procedure for the synthesis of 4-arylpiperidines utilizes the coupling of a 4-piperidylzinc iodide with various aryl halides. acs.orgnih.gov This method is compatible with a range of sensitive functional groups. acs.orgnih.gov
Another powerful technique is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide. This can be used to directly form the C-N bond between the piperidine nitrogen and an aromatic ring, or in variations, to construct the piperidine ring itself.
The table below summarizes some palladium-catalyzed methods for the synthesis of related structures.
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Negishi Coupling | Cl₂Pd(dppf) / Copper(I) cocatalyst | Direct synthesis of 4-arylpiperidines from 4-(N-BOC-piperidyl)zinc iodide and aryl halides. | acs.orgnih.gov |
| Alkenylsilane Cross-Coupling | Palladium catalyst | Couples a 3,4-unsaturated piperidinyl benzyldimethylsilane (B167491) with aryl halides. | acs.orgnih.gov |
| Decarboxylative Cyclization | Palladium catalyst | Modular synthesis of highly substituted piperazines from propargyl carbonates and bis-nitrogen nucleophiles. | nih.gov |
Modern approaches to piperidine synthesis focus on increasing efficiency and stereoselectivity. Asymmetric intramolecular cyclization, for instance, can provide enantioenriched piperidine derivatives. acs.org This often involves the use of chiral ligands or catalysts to control the stereochemical outcome of the ring-forming step. nih.gov
C-H amination is an emerging strategy that involves the direct formation of a C-N bond by activating a C-H bond. This atom-economical approach can be used to construct the piperidine ring by cyclizing a linear amine precursor, avoiding the need for pre-functionalized starting materials.
Recent advances in intramolecular cyclization for piperidine synthesis include:
Asymmetric lithiation-intramolecular cyclization: This method can produce moderately enantioenriched 2-substituted piperidines. acs.org
Radical-mediated amine cyclization: Cobalt(II) catalysts can be used for the intramolecular cyclization of linear amino-aldehydes to form piperidines. nih.gov
Electroreductive cyclization: This technique uses an electric current to induce the cyclization of an imine with a dihaloalkane, offering a green and sustainable method for piperidine synthesis. nih.gov
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions using visible light. acs.orgnih.govnih.gov This methodology can be applied to the functionalization of arenes, including benzonitrile systems.
In the context of synthesizing piperidinyl benzonitriles, photoredox catalysis could be employed in several ways:
C-H Functionalization: Direct coupling of a piperidine derivative to the benzonitrile ring by activating a C-H bond on either fragment. beilstein-journals.orgdoaj.org
Generation of Radical Intermediates: Photoredox catalysts can generate reactive radical species from suitable precursors, which can then engage in reactions to form the desired product. acs.orgnih.gov For example, an aryl radical could be generated from a diazonium salt and then coupled with a piperidine-containing component. acs.orgnih.gov
The versatility of photoredox catalysis allows for the development of novel synthetic routes that may not be accessible through traditional thermal methods. The reactions are often characterized by high functional group tolerance and mild reaction conditions. nih.govbeilstein-journals.org
Pyridine-to-Benzonitrile Ring Transformation Methodologies
The conversion of a pyridine (B92270) ring into a benzonitrile moiety represents a sophisticated strategy in synthetic organic chemistry, often employed in medicinal chemistry for scaffold hopping and exploring structure-activity relationships. researchgate.netresearchgate.net This transformation is valuable as benzonitriles can act as bioisosteric replacements for pyridines, mimicking the hydrogen-bond accepting properties of the pyridine nitrogen while altering other electronic and steric characteristics. researchgate.netbris.ac.uk
One prominent method involves a three-step protocol that begins with the N-oxidation of the starting pyridine. researchgate.netbris.ac.uk This is followed by a photochemical deconstruction in the presence of an amine, which yields a nitrile-containing butadiene intermediate. researchgate.net This intermediate then undergoes a formal Diels-Alder cycloaddition with various alkynes or alkenes to construct the final benzonitrile ring. researchgate.netbris.ac.uk This methodology provides a modular approach for the late-stage diversification of complex molecules. bris.ac.uk
Another powerful strategy for this ring transformation is the Addition of Nucleophile-Ring Opening-Ring Closure (ANRORC) process. chemrxiv.org In a one-pot ANRORC reaction, the pyridine ring is activated, for instance with triflic anhydride (B1165640), making it susceptible to nucleophilic attack by a soft nucleophile like a malonate ester. chemrxiv.org This initiates a cascade that opens the pyridine ring and subsequently closes to form a new carbocyclic benzene (B151609) ring, effectively replacing the ring nitrogen with a carbon atom from the nucleophile and generating the nitrile functionality. chemrxiv.org
Nucleophilic-type ring transformations can also be applied, particularly for electron-deficient pyridines. nih.gov For example, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate for such reactions due to its high electron deficiency and the presence of a good leaving group within its structure. nih.gov This type of reaction involves the "scrap and build" of the cyclic compound, where a part of the original pyridine structure is replaced by fragments from a reagent to form the new benzene ring. nih.gov
These methodologies offer retrosynthetic pathways where the benzonitrile core of a molecule like this compound could be conceptually derived from a correspondingly substituted pyridine precursor.
Synthetic Exploration of Related Piperidinyl-Substituted Benzonitrile Analogues
The synthesis of analogues of this compound allows for systematic exploration of the chemical space around the core structure. Methodologies that enable the construction of related piperidinyl- or piperazinyl-substituted benzonitriles are crucial for developing new chemical entities.
Alkylation and reduction are fundamental transformations for modifying piperazine- and piperidinyl-benzonitrile systems. Alkylation typically targets the secondary amine of the piperidine or piperazine (B1678402) ring, allowing for the introduction of diverse substituents. The N-alkylation reaction involves treating the parent amine with an alkylating agent, such as an alkyl halide (R-Br), in the presence of a base to neutralize the acid byproduct. wikipedia.org This process can be used to synthesize a library of N-substituted analogues.
Reduction reactions offer another avenue for diversification. The nitrile group of the benzonitrile core can be reduced to a primary amine (a benzylamine (B48309) derivative) using reducing agents like Raney nickel. wikipedia.org This newly formed amine can then be further functionalized. In proteomic sample preparation, reduction of disulfide bonds is a standard step, commonly achieved using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govwashington.edu While the context is different, the principles of selectively reducing specific functional groups are broadly applicable in complex organic synthesis. Following reduction, reactive groups like free thiols are often capped via alkylation with reagents such as iodoacetamide (B48618) (IAA) to prevent re-oxidation, a strategy that underscores the importance of controlling reactive functional groups during a synthetic sequence. nih.govresearchgate.net
These strategies, summarized in the table below, are essential for creating diverse libraries of benzonitrile analogues for further study.
| Transformation | Functional Group | Reagents/Conditions | Result |
| N-Alkylation | Secondary Amine (Piperidine/Piperazine) | Alkyl Halide (R-X), Base | N-Substituted Piperidine/Piperazine |
| Nitrile Reduction | Nitrile (-CN) | Raney Nickel, H₂ | Primary Amine (-CH₂NH₂) |
| Disulfide Reduction | Disulfide (-S-S-) | DTT, TCEP | Thiol (-SH) |
| Thiol Alkylation | Thiol (-SH) | Iodoacetamide (IAA) | S-Alkylated Thiol |
Malononitrile (B47326) dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile, is a highly versatile and reactive precursor in heterocyclic and aromatic synthesis. nih.govdocumentsdelivered.com It has been extensively used to construct a wide variety of polyfunctionally substituted aromatic compounds, including benzonitriles. nih.govmdpi.com The high reactivity and multiple functional groups of the malononitrile dimer allow it to participate in various cyclocondensation and cascade reactions. documentsdelivered.com
One established method involves the reaction of malononitrile dimer with enaminones or arylidenemalononitrile. nih.govnih.gov The reaction conditions can be specifically tailored to favor the formation of either pyridine or benzene derivatives. nih.govmdpi.com For the synthesis of substituted benzenes, the reaction is typically carried out in a solution of acetic acid and ammonium (B1175870) acetate (B1210297) at reflux. nih.gov This approach provides a direct route to highly substituted benzonitrile and aminobenzonitrile derivatives, which are valuable intermediates in medicinal chemistry.
The table below presents examples of substituted benzene derivatives synthesized from malononitrile dimer.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Malononitrile Dimer | 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 2-Amino-5-(dimethylamino)-3-(thiophen-2-yl)biphenyl-1,4-dicarbonitrile | N/A | nih.gov |
| Malononitrile Dimer | 2-(Thiophen-2-ylmethylene)malononitrile | 3,5-Diamino-2'-(thiophen-2-yl)biphenyl-2,4,6-tricarbonitrile | N/A | nih.gov |
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is highly efficient, saving time, resources, and reducing waste compared to traditional multi-step syntheses. nih.gov MCRs are particularly useful for creating libraries of structurally diverse compounds for drug discovery. nih.govrsc.org
Several MCRs can be adapted for the synthesis of benzonitrile derivatives or their precursors. For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-known for their ability to rapidly generate molecular complexity. nih.gov While not directly forming the benzonitrile ring, they can be used to assemble complex side chains or precursors.
More directly, MCRs have been developed for the synthesis of aromatic rings. One example is a three-component, transition-metal-free synthesis of phthalimides, which are benzene-fused heterocycles. beilstein-journals.org This reaction utilizes 2-(trimethylsilyl)aryl triflates (an aryne precursor), an isocyanide, and carbon dioxide to construct the aromatic amide system. beilstein-journals.org Another strategy involves the ultrasound-mediated MCR of an amine, carbon disulfide, and dimethyl acetylenedicarboxylate (B1228247) to form an intermediate that reacts in the same pot with a malononitrile derivative to yield a functionalized phthalimide (B116566) skeleton. rsc.org These examples highlight the potential of MCRs to efficiently construct complex molecules containing a substituted benzene ring, which could be applied to the synthesis of novel benzonitrile analogues.
Chemical Reactivity and Derivatization Studies of 2 Methoxy 4 Piperidin 4 Yl Benzonitrile
Reactivity Profiling of Key Functional Groups within 2-Methoxy-4-(piperidin-4-yl)benzonitrile
The strategic functionalization of this compound can be approached by selectively targeting one of its reactive sites. The nitrile group, the piperidine (B6355638) nitrogen, and the aromatic ring each exhibit characteristic reactivities that allow for controlled chemical transformations.
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, significantly altering the electronic and steric properties of the parent molecule.
One of the most common transformations of the nitrile group is its reduction to a primary amine . This can be achieved using various reducing agents. For instance, catalytic hydrogenation using palladium, platinum, or nickel catalysts at elevated temperature and pressure can effectively reduce the nitrile to a benzylamine (B48309) derivative. Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether, followed by an acidic workup, also yield the corresponding primary amine.
Another important reaction of the nitrile group is its hydrolysis to a carboxylic acid . This transformation can be carried out under either acidic or basic conditions. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide will lead to the formation of the corresponding benzoic acid derivative.
The nitrile group can also undergo cycloaddition reactions . For example, it can react with azides in the presence of a suitable catalyst to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.
| Transformation | Reagents and Conditions | Product |
| Reduction | H₂, Pd/C, elevated T/P | 2-Methoxy-4-(piperidin-4-yl)benzylamine |
| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 2-Methoxy-4-(piperidin- |
Investigation of Stereochemical Aspects in the Derivatization of Piperidinyl Benzonitriles
The derivatization of this compound introduces significant stereochemical considerations, particularly as the piperidine ring, while achiral itself, can become chiral upon substitution. The introduction of one or more substituents on the piperidine ring can lead to the formation of stereoisomers, including enantiomers and diastereomers. The stereochemical outcome of such derivatization reactions is influenced by a variety of factors, including the nature of the reactants, the reaction conditions, and the conformational preferences of the piperidine ring.
A key aspect in the derivatization of 4-substituted piperidines, such as this compound, is the control of diastereoselectivity when a new stereocenter is created. The existing substituent at the 4-position can exert a significant influence on the stereochemical course of reactions at other positions of the ring, such as the nitrogen atom or the α-carbons.
For instance, in the α-functionalization of N-alkyl piperidines, the formation of an endo-cyclic iminium ion intermediate can lead to the addition of nucleophiles. The diastereoselectivity of such additions can be influenced by the steric hindrance imposed by the existing 4-substituent. While some reactions, like hydroxymethylation, may show little diastereoselectivity, others, such as α-trifluoromethylation, have been reported to proceed with a diastereoselectivity of 4:1.
The conformational preference of the piperidine ring plays a crucial role in determining the stereochemical outcome of derivatization reactions. For 4-substituted piperidines, the substituent generally prefers to occupy an equatorial position to minimize steric interactions. However, the nature of the substituent and its interactions with other groups can influence the conformational equilibrium. In the case of derivatization at the α-position of N-Boc-4-silyloxy piperidines, high levels of cis-diastereoselectivity have been achieved. This is attributed to the equatorial lithiation of the conformer where the bulky silyloxy group is in an equatorial position.
Furthermore, the derivatization of the nitrogen atom of the piperidine ring can also lead to stereochemical complexities. For example, the N-acylation or N-alkylation of a chiral piperidine derivative will result in the formation of diastereomers if the acyl or alkyl group also contains a stereocenter. The ratio of these diastereomers will be determined by the relative energies of the transition states leading to their formation, which in turn is influenced by steric and electronic factors.
In the context of synthesizing polysubstituted piperidines, multi-component reactions have been shown to proceed with high stereoselectivity, yielding products with multiple stereogenic centers in a controlled manner.
While specific stereochemical studies on the derivatization of this compound are not extensively documented in publicly available literature, the principles of stereocontrol established for other 4-substituted piperidines provide a framework for predicting and understanding the stereochemical outcomes of its derivatization.
Table 1: Stereochemical Outcomes in the Derivatization of Substituted Piperidines
| Piperidine Substrate | Derivatization Reaction | Key Stereochemical Feature | Reported Diastereoselectivity |
| N-Alkyl piperidines | α-Trifluoromethylation | Formation of a new stereocenter at the α-position | 4:1 |
| N-Boc-4-silyloxy piperidines | α-(Hetero)Arylation | High cis-diastereoselectivity | High |
| 2-(2′-alkenyl)-piperidine boranes | Internal Hydroboration | Good stereocontrol for N-benzyl substrates | Good |
| Methyl substituted pipecolinates | Base-mediated epimerization | Conversion between cis and trans isomers | 50:50 to 95:5 dr |
| 1,2-Dihydropyridines | Alkylation/Addition | High regio- and diastereoselectivity | High |
Computational and Theoretical Investigations of 2 Methoxy 4 Piperidin 4 Yl Benzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are crucial determinants of a molecule's behavior.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 2-Methoxy-4-(piperidin-4-yl)benzonitrile, DFT calculations, often employing functionals such as B3LYP, are used to determine its optimized molecular geometry, vibrational frequencies, and various electronic parameters. These calculations provide a foundational understanding of the molecule's stable three-dimensional structure and the energetic landscape it inhabits. The optimized geometry is a prerequisite for more advanced computational studies, including molecular docking and dynamics simulations.
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more prone to chemical reactions. For this compound, the analysis of its HOMO and LUMO energies and their distribution across the molecular structure can reveal the most probable sites for electrophilic and nucleophilic attack, providing valuable information about its potential interactions with biological macromolecules.
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.25 | Electron-donating ability |
| LUMO Energy | -1.50 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.75 | Chemical stability and reactivity |
| Ionization Potential (I) | 6.25 | Energy required to remove an electron |
| Electron Affinity (A) | 1.50 | Energy released upon gaining an electron |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is a valuable tool for understanding intermolecular interactions, particularly in biological systems where electrostatic forces play a critical role. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
Different colors on the MEP map represent different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP map can identify the electron-rich areas, such as the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group, and the electron-poor regions, like the hydrogen atoms of the piperidine (B6355638) ring's amine group. This information is instrumental in predicting how the molecule might interact with a biological target, such as a protein's active site.
Molecular Docking and Dynamics Simulations of this compound
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein. These methods are central to structure-based drug design.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and an estimation of the binding strength. For this compound, docking studies can be performed against various protein targets to explore its potential as an inhibitor or modulator. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor and the presence of solvent molecules. These simulations can assess the stability of the predicted binding pose from docking, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of the binding free energy.
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding. |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with receptor residues. |
| Interacting Residues | Tyr84, Asp110, Phe201 | Key amino acid residues in the binding site. |
| RMSD (Å) | 1.2 | Root-mean-square deviation from the initial docked pose after simulation. |
In Silico Prediction of Biological Targets and Activity Spectra for Piperidinyl Benzonitriles
The identification of the biological targets of a small molecule is a critical step in understanding its mechanism of action and potential therapeutic applications. nih.gov In silico target prediction methods offer a rapid and cost-effective means to generate hypotheses about a compound's protein targets. nih.gov These approaches can be broadly categorized into ligand-based and structure-based methods.
Ligand-based methods utilize the principle that molecules with similar structures are likely to have similar biological activities. These methods involve comparing the chemical structure of a query molecule, such as a piperidinyl benzonitrile (B105546), against databases of compounds with known biological activities. Techniques like chemical similarity searching and pharmacophore modeling fall under this category.
Structure-based methods, on the other hand, rely on the three-dimensional structure of potential protein targets. nih.gov Molecular docking, as discussed previously, is a primary example of a structure-based approach for target identification, often referred to as inverse docking when a single ligand is docked against a large library of protein structures. nih.gov Machine learning and artificial intelligence-based approaches are also increasingly being used to predict drug-target interactions by learning from large datasets of known interactions. mdpi.com
By applying these in silico methods to the piperidinyl benzonitrile scaffold, it is possible to generate a predicted activity spectrum, which is a list of potential biological activities and targets. This information can then guide experimental validation studies.
| Approach | Principle | Required Input | Potential Output |
|---|---|---|---|
| Chemical Similarity Searching | Similar molecules have similar biological activities. | 2D or 3D structure of the query molecule. | List of similar known active compounds and their targets. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features for bioactivity. | A set of known active molecules. | A 3D pharmacophore model for screening databases. |
| Inverse Docking | Predicts binding to a panel of protein structures. | 3D structure of the query molecule and a protein structure database. | Ranked list of potential protein targets. |
| Machine Learning | Learns from known drug-target interaction data. | Molecular descriptors of the query molecule. | Probability of interaction with various targets. |
Conformational Analysis and Energetic Profiling of this compound
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energetic barriers between them. The piperidine ring, a key structural feature of the molecule, is known to exist primarily in chair conformations, though boat and twist-boat conformations are also possible. wikipedia.orgnih.gov
The substituents on the piperidine ring can exist in either axial or equatorial positions, and the relative stability of these conformers is influenced by steric and electronic factors. nih.gov Computational methods, such as molecular mechanics and quantum mechanics, are used to perform a systematic search of the conformational space of the molecule. This involves rotating the rotatable bonds and evaluating the energy of each resulting conformation.
The results of a conformational analysis are typically presented as a potential energy surface, which maps the energy of the molecule as a function of its geometry. From this surface, the global minimum energy conformation and other low-energy conformers can be identified. This energetic profiling is crucial for understanding which conformations are likely to be present under physiological conditions and which conformation is responsible for the observed biological activity (the bioactive conformation).
| Conformation | Substituent Position | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Chair | Equatorial | 0.0 | ~95 |
| Chair | Axial | 2.0 - 4.0 | <5 |
| Twist-Boat | - | 5.0 - 6.0 | <1 |
| Boat | - | > 6.0 | <1 |
Computational Approaches to Solvent Interactions and Their Influence on this compound
Computational chemistry offers powerful tools to investigate the interactions between a solute and solvent molecules at a molecular level. These theoretical approaches can provide detailed insights into how the solvent environment influences the conformational preferences, electronic properties, and reactivity of a molecule like this compound. Such studies typically employ a range of computational methods, from quantum mechanics (QM) to molecular mechanics (MM), and can model the solvent either explicitly, by considering individual solvent molecules, or implicitly, by representing the solvent as a continuous medium with specific dielectric properties.
For a molecule such as this compound, which possesses both polar (e.g., the nitrile and methoxy groups) and nonpolar (e.g., the benzene (B151609) and piperidine rings) regions, solvent interactions are expected to play a significant role in its behavior. Computational models can be used to predict how the presence of different solvents, with varying polarities and hydrogen-bonding capabilities, might affect the molecule's properties.
Detailed Research Findings
Currently, there is a lack of specific published research focusing on the computational investigation of solvent interactions with this compound. While computational studies have been conducted on other benzonitrile derivatives or molecules containing a piperidine moiety, the unique combination of functional groups in this compound necessitates a dedicated theoretical investigation to understand its specific solvent-solute interactions.
In the absence of direct research, we can outline the potential computational approaches and the nature of the data that such studies would likely generate. A typical computational investigation into the solvent interactions of this compound would likely involve the following:
Quantum Chemical Calculations: Density Functional Theory (DFT) is a common method used to study the electronic structure of molecules. By performing DFT calculations in the presence of an implicit solvent model (like the Polarizable Continuum Model, PCM), researchers can predict how the solvent influences properties such as the molecular geometry, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). These calculations could reveal how the polarity of the solvent affects the electronic distribution within the molecule.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the solute-solvent interactions. In an MD simulation, the movements of the solute and a large number of explicit solvent molecules are tracked over time. This approach can be used to determine the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute. This would allow for a detailed understanding of the solvation shell structure around this compound.
Analysis of Intermolecular Interactions: From the trajectories generated by MD simulations, one can analyze the specific types of intermolecular interactions, such as hydrogen bonds, that form between the solute and solvent molecules. For this compound, the nitrogen atom of the piperidine ring and the oxygen atom of the methoxy group could act as hydrogen bond acceptors, while the N-H group of the piperidine could act as a hydrogen bond donor. The strength and lifetime of these hydrogen bonds in different solvents could be quantified.
Hypothetical Data Tables
The following are examples of data tables that could be generated from a comprehensive computational study of this compound in different solvents. It is important to note that the values presented here are purely illustrative and are not based on actual research findings.
Table 1: Calculated Dipole Moments of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1.0 | Value |
| Toluene | 2.4 | Value |
| Dichloromethane | 9.1 | Value |
| Acetone | 21.0 | Value |
| Methanol | 32.7 | Value |
| Water | 78.5 | Value |
Table 2: Predicted HOMO-LUMO Energy Gap of this compound in Different Solvents
| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Gas Phase | Value | Value | Value |
| Toluene | Value | Value | Value |
| Dichloromethane | Value | Value | Value |
| Acetone | Value | Value | Value |
| Methanol | Value | Value | Value |
| Water | Value | Value | Value |
Table 3: Average Number of Hydrogen Bonds between this compound and Protic Solvents (from MD Simulations)
| Solvent | Solute Atom/Group | Average H-Bonds |
| Methanol | Piperidine N-H (as donor) | Value |
| Piperidine N (as acceptor) | Value | |
| Methoxy O (as acceptor) | Value | |
| Nitrile N (as acceptor) | Value | |
| Water | Piperidine N-H (as donor) | Value |
| Piperidine N (as acceptor) | Value | |
| Methoxy O (as acceptor) | Value | |
| Nitrile N (as acceptor) | Value |
Future computational studies are required to populate these tables with scientifically accurate data, which will be crucial for a deeper understanding of the chemical and physical properties of this compound in solution. Such research would provide valuable insights for its potential applications in various chemical and pharmaceutical contexts.
Structure Activity Relationship Sar Studies Centered on 2 Methoxy 4 Piperidin 4 Yl Benzonitrile and Analogues
Elucidation of Pharmacophoric Features within the 2-Methoxy-4-(piperidin-4-yl)benzonitrile Scaffold
The this compound scaffold is characterized by a set of key pharmacophoric features that are essential for its biological activity, particularly as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). While direct pharmacophore models for this specific compound are not extensively published, analysis of analogous piperidine-based FAAH inhibitors allows for the deduction of its crucial interaction points.
A predictive pharmacophore model for a diverse set of FAAH inhibitors identified four key features: two hydrogen-bond acceptor units, one aromatic hydrophobic unit, and one aromatic ring unit nih.gov. In the context of this compound, the nitrile group and the methoxy (B1213986) oxygen likely serve as key hydrogen-bond acceptors. The benzonitrile (B105546) moiety itself provides the necessary aromatic and hydrophobic characteristics for binding within the enzyme's active site. The piperidine (B6355638) ring is a common motif in FAAH inhibitors and is believed to contribute to favorable van der Waals interactions within the acyl chain binding channel of the enzyme researchgate.net.
Impact of Substituent Modifications on Molecular Interactions and Potency
The potency of compounds based on the this compound scaffold is highly sensitive to modifications of its substituents. Structure-activity relationship studies on analogous compounds provide significant insights into how alterations to the benzonitrile and piperidine rings can modulate biological activity.
For instance, in a series of benzothiophene piperidine urea FAAH inhibitors, substitutions on the aromatic ring system were found to have a profound effect on potency. The introduction of small alkyl groups at certain positions can enhance potency, while larger or electronically different groups can be detrimental researchgate.net. In a related context, a study on N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways demonstrated that substitutions on the benzamide ring significantly influenced inhibitory bioactivity nih.gov.
A detailed SAR study on a series of 1-[5-(aryl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine analogs, which share the substituted piperidin-4-yl core, revealed clear trends in activity with different substitutions on the terminal aromatic ring. The electronic nature and position of these substituents were critical in determining the half-maximal inhibitory concentration (IC50) values.
| Compound | Substituent (R) | IC50 (µM) |
|---|---|---|
| Analog 1 | 4-Bromo-2-chloro | 0.85 |
| Analog 2 | 2,4-Dichloro | 0.92 |
| Analog 3 | 2-Chloro-4-fluoro | 1.1 |
| Analog 4 | 4-Trifluoromethyl | >10 |
| Analog 5 | 4-Methoxy | >10 |
Stereochemical Influences on Structure-Activity Relationships in Piperidine Derivatives
The stereochemistry of the piperidine ring and any chiral centers within its substituents can have a significant impact on the structure-activity relationships of piperidine derivatives. In the context of FAAH inhibitors, where the piperidine moiety plays a crucial role in binding, the spatial arrangement of substituents is critical for optimal interaction with the enzyme's active site.
For many biologically active piperidine derivatives, different stereoisomers exhibit distinct pharmacological profiles. This is because the three-dimensional orientation of functional groups determines how well the molecule can fit into the binding pocket of its target protein and form key interactions. For example, in a series of piperidine urea FAAH inhibitors, the separation of a racemic mixture into its individual enantiomers revealed that only one enantiomer was a potent inhibitor nih.gov. This highlights the stereospecificity of the FAAH active site.
While this compound itself is achiral, the introduction of substituents on the piperidine ring can create chiral centers. The resulting enantiomers or diastereomers would be expected to have different potencies. The precise orientation of a substituent on the piperidine ring can influence its interaction with specific amino acid residues in the binding pocket, leading to differences in binding affinity and inhibitory activity. Therefore, the stereochemical configuration is a critical factor to consider in the design of more potent and selective analogs based on this scaffold.
Bioisosteric Replacements and Scaffold Hopping in Benzonitrile-Piperidine Systems for Enhanced Activity
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for optimizing lead compounds and discovering novel chemical entities with improved properties. These approaches are highly relevant to the development of analogs of this compound.
Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing biological activity or improving pharmacokinetic properties. For the this compound scaffold, several bioisosteric replacements could be envisioned. For example, the methoxy group could be replaced with other small, electron-donating groups or even a fluorine atom to modulate metabolic stability dovepress.com. The nitrile group, a key hydrogen bond acceptor, could potentially be replaced with other polar groups like an oxadiazole or a tetrazole, although such changes would need to be carefully evaluated for their impact on binding.
Scaffold hopping, a more drastic approach, involves replacing the core molecular framework with a structurally different scaffold while retaining the key pharmacophoric features. This strategy is often employed to escape patent limitations or to find novel chemotypes with improved drug-like properties. For the benzonitrile-piperidine system, one could explore replacing the benzonitrile ring with other aromatic or heteroaromatic systems that maintain the required spatial arrangement of the nitrile and methoxy groups relative to the piperidine. Similarly, the piperidine ring could be replaced by other cyclic amines or even acyclic linkers, provided the crucial interactions within the enzyme's binding pocket are maintained.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound derivatives has not been published, the principles of QSAR can be applied to guide the design of more potent analogs.
QSAR studies on other classes of FAAH inhibitors have been successfully employed to identify key molecular descriptors that correlate with inhibitory potency. For example, a 3D-QSAR study on a series of piperazine-carboxamide FAAH inhibitors revealed that electrostatic and hydrogen-bond acceptor properties were the most significant contributors to activity researchgate.net. Such models generate contour maps that visualize the regions around the aligned molecules where specific properties (e.g., steric bulk, positive or negative charge) are predicted to enhance or diminish activity.
For a series of this compound derivatives, a QSAR study would involve synthesizing a library of analogs with systematic variations in their physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) and measuring their biological activity. These data would then be used to build a predictive model. The insights gained from such a model would be invaluable for the rational design of new derivatives with optimized potency, by indicating which structural modifications are most likely to lead to improved biological performance. These computational models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds nih.govnih.gov.
Mechanistic Elucidations of Chemical Transformations Involving 2 Methoxy 4 Piperidin 4 Yl Benzonitrile
Reaction Pathway Analysis of Synthetic Methodologies for 2-Methoxy-4-(piperidin-4-yl)benzonitrile
While specific literature detailing the synthesis of this compound is limited, its structure lends itself to formation via well-established reaction pathways. The most probable methodologies involve the formation of the C-N bond between the benzonitrile (B105546) and piperidine (B6355638) rings. Two principal pathways are analyzed here: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
This pathway is a cornerstone of aromatic chemistry for forming carbon-heteroatom bonds. The synthesis of this compound via SNAr would typically involve the reaction of piperidine with a 2-methoxybenzonitrile (B147131) substrate bearing a suitable leaving group (typically a halide, such as fluorine or chlorine) at the C4 position. The benzonitrile ring is 'activated' towards nucleophilic attack by the strong electron-withdrawing nature of the cyano (-CN) group, particularly when it is positioned ortho or para to the leaving group. libretexts.orglibretexts.org
The mechanism proceeds in two discrete steps:
Nucleophilic Addition: The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electron-deficient carbon atom (C4) that bears the leaving group. This addition breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group (e.g., fluoride (B91410) ion). This step is typically fast and irreversible.
The methoxy (B1213986) group (-OCH₃) at the C2 position, being an electron-donating group by resonance, slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted ring. However, the powerful activating effect of the para-cyano group is generally sufficient to enable the reaction to proceed under moderate conditions.
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
An alternative and highly versatile method for forming the aryl-nitrogen bond is the Buchwald-Hartwig amination. This cross-coupling reaction provides a powerful tool for coupling amines with aryl halides or triflates. In this context, the reaction would involve coupling piperidine with an aryl halide such as 4-bromo-2-methoxybenzonitrile (B1291993) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. mdpi.comnih.gov
The reaction proceeds via a catalytic cycle, which is broadly accepted to involve three key stages:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromo-2-methoxybenzonitrile, forming a Pd(II) intermediate.
Amine Binding and Deprotonation: Piperidine coordinates to the palladium center, and the base facilitates the deprotonation of the piperidine nitrogen to form a palladium-amido complex.
Reductive Elimination: The final product, this compound, is formed by the reductive elimination of the C-N bond, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue. mdpi.com
| Feature | Pathway A: Nucleophilic Aromatic Substitution (SNAr) | Pathway B: Buchwald-Hartwig Amination |
|---|---|---|
| Substrate | 4-Fluoro-2-methoxybenzonitrile | 4-Bromo-2-methoxybenzonitrile |
| Reagent | Piperidine | Piperidine |
| Key Component | Requires activated aromatic ring (electron-withdrawing groups) | Palladium catalyst, phosphine ligand, and a base |
| Typical Conditions | Polar aprotic solvent (e.g., DMSO, DMF), moderate to high temperature | Anhydrous solvent (e.g., Toluene, Dioxane), inert atmosphere, elevated temperature |
| Advantages | Often catalyst-free, uses readily available starting materials | Broad substrate scope, high functional group tolerance, generally high yields |
| Disadvantages | Limited to activated aromatic systems, may require harsh conditions | Cost of catalyst and ligands, potential for metal contamination in the product |
Characterization and Isolation of Reactive Intermediates in Chemical Processes
In the majority of chemical transformations, reactive intermediates are transient species that are not isolated during the course of the reaction. However, their existence is inferred from kinetic data and trapping experiments, and in some cases, they can be observed and characterized spectroscopically under specific conditions.
For the synthesis of this compound via the SNAr pathway, the key reactive intermediate is the Meisenheimer complex . youtube.comnih.gov This intermediate is a resonance-stabilized, non-aromatic cyclohexadienyl anion.
Structural Characteristics:
Hybridization: The carbon atom undergoing substitution (C4) changes from sp² hybridization in the starting material to sp³ hybridization in the intermediate.
Charge Delocalization: The negative charge is not localized on a single atom but is delocalized across the π-system of the ring and, crucially, onto the electron-withdrawing cyano group. This delocalization is the primary source of the intermediate's stability. Resonance structures show the negative charge residing on the ortho and para carbons relative to the site of attack, including the carbon bearing the cyano group. libretexts.orgyoutube.com
Geometry: The sp³-hybridized carbon atom causes the attached piperidine and leaving group to be positioned out of the plane of the other five carbon atoms of the ring.
Isolation and Characterization: The isolation of Meisenheimer complexes is generally challenging due to their high reactivity and tendency to rapidly eliminate the leaving group to form the stable aromatic product. Stable and isolable Meisenheimer complexes, often called Jackson-Meisenheimer salts, typically require the absence of a good leaving group and the presence of multiple, strong electron-withdrawing groups.
While a specific Meisenheimer intermediate for the synthesis of this compound has not been isolated, analogous intermediates in other SNAr reactions have been successfully characterized at low temperatures using techniques such as:
NMR Spectroscopy: The change in hybridization from sp² to sp³ at the site of attack results in a characteristic upfield shift in the ¹H and ¹³C NMR spectra for that position.
UV-Vis Spectroscopy: The formation of the highly conjugated, anionic Meisenheimer complex often results in a deeply colored solution, which can be monitored by its characteristic absorption bands in the visible spectrum.
| Property | Description |
|---|---|
| Chemical Nature | Anionic, non-aromatic, resonance-stabilized cyclohexadienyl complex. |
| Key Stabilizing Feature | Delocalization of negative charge onto the para-cyano group. |
| Hybridization at C4 | sp³ |
| Lifetime | Typically transient and short-lived. |
| Observational Methods | Potentially observable by low-temperature NMR and UV-Vis spectroscopy. |
Catalytic Mechanisms in the Synthesis and Functionalization of Benzonitrile Derivatives
Catalysis is fundamental to modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis of this compound, the Buchwald-Hartwig amination provides a prime example of a catalytic process for functionalizing a benzonitrile derivative. mdpi.com
The generally accepted mechanism for the palladium-catalyzed coupling of an aryl halide (Ar-X) with an amine (R₂NH), such as piperidine, is a catalytic cycle involving Pd(0) and Pd(II) species. nih.govmdpi.com
The Catalytic Cycle:
Generation of the Active Catalyst: The pre-catalyst, often a stable Pd(II) salt like Pd(OAc)₂, is reduced in situ to the active Pd(0) species, which is stabilized by coordination to phosphine ligands.
Ligand Exchange and Amine Coordination: A ligand on the Pd(II) complex is displaced by the amine (piperidine).
Deprotonation: A stoichiometric base (e.g., NaOtBu, K₂CO₃) removes a proton from the coordinated piperidine nitrogen, forming a palladium-amido intermediate. This step is crucial for activating the amine for the subsequent reductive elimination.
Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group couple, forming the C-N bond of the final product, this compound. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
| Component | Examples | Function |
|---|---|---|
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP, P(tBu)₃ | Stabilizes the palladium center, modulates its reactivity, and facilitates key steps. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, forming the active nucleophile in the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction; typically anhydrous and deoxygenated. |
Mechanisms of Biological Activity of 2 Methoxy 4 Piperidin 4 Yl Benzonitrile and Its Derivatives
Molecular Target Identification and Validation for Piperidinyl Benzonitriles
The biological activities of piperidinyl benzonitriles and their derivatives are attributed to their interactions with a range of molecular targets. These interactions have been identified through various screening and validation methodologies, revealing a diverse pharmacological profile for this class of compounds. Key targets include enzymes involved in epigenetic regulation and neurotransmitter metabolism, as well as receptors that modulate neuronal signaling.
Derivatives of piperidinyl benzonitrile (B105546) have demonstrated significant inhibitory activity against several key enzymes.
Lysine-Specific Demethylase 1 (LSD1): LSD1, a flavin-dependent demethylase, is a critical enzyme in epigenetic regulation, removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). acs.orgnih.gov Its overexpression is linked to various cancers, making it a therapeutic target. nih.gov A reversible inhibitor, 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, has been synthesized and its binding mode to LSD1 elucidated through X-ray crystallography. ionschannel.com This compound demonstrates potent, submicromolar inhibitory activity. ionschannel.com The mechanism of LSD1 involves the oxidation of the methylated lysine substrate, with flavin adenine (B156593) dinucleotide (FAD) acting as a coenzyme. acs.orgionschannel.com Irreversible inhibitors, such as those based on the tranylcypromine (B92988) scaffold, form a covalent bond with FAD, whereas reversible inhibitors like the aforementioned piperidine (B6355638) derivative engage in non-covalent interactions within the enzyme's active site. nih.govionschannel.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Both AChE and BuChE are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132), thereby regulating cholinergic neurotransmission. nih.govnih.gov Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.gov Various piperidine derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.govnih.gov Some compounds exhibit dual inhibition of both AChE and BuChE, while others show selectivity for one enzyme over the other. nih.gov For instance, in one study of α,β-unsaturated carbonyl based piperidinone derivatives, a compound bearing a nitro substituent (1d) showed the highest activity and selectivity for AChE, whereas a derivative with chlorine substituents (1g) acted as a dual inhibitor. nih.gov Another study on hybrid molecules of (α)-lipoic acid and 4-amino-1-benzyl piperidines found that while the parent compounds had little activity, the hybrid molecules were effective BuChE inhibitors, with some also inhibiting AChE. nih.gov Kinetic studies of one such dual inhibitor, compound 17, indicated a mixed inhibition type for AChE and a noncompetitive inhibition for BuChE. nih.gov
Inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, anticancer, and antiviral therapies. The enzyme, which exists as two isoforms (type I and type II), catalyzes the conversion of inosine 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). Inhibition of IMPDH leads to the depletion of guanine nucleotide pools, which interrupts DNA and RNA synthesis and can induce apoptosis in proliferating cells like activated lymphocytes. While direct inhibition by 2-Methoxy-4-(piperidin-4-yl)benzonitrile is not specified, various heterocyclic compounds, including those with piperazine (B1678402) moieties, have been developed as potent IMPDH inhibitors. These inhibitors typically target the NAD+ cofactor binding site.
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | LSD1 | Submicromolar | ionschannel.com |
| Compound 4a (2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione) | AChE | 0.91 ± 0.045 µM | |
| Compound 4g (2-(2-(4-(3-methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione) | AChE | 5.5 ± 0.7 µM | |
| Compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | AChE | 12.55 µM | nih.gov |
| Compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | BuChE | 17.28 µM | nih.gov |
| Compound 17 ((R)-5-(1,2-dithiolan-3-yl)-N-(1-(4-fluorobenzyl)piperidin-4-yl)pentanamide) | AChE | 1.75 ± 0.30 µM | nih.gov |
| Compound 17 ((R)-5-(1,2-dithiolan-3-yl)-N-(1-(4-fluorobenzyl)piperidin-4-yl)pentanamide) | BuChE | 5.61 ± 1.25 µM | nih.gov |
Adenosine (B11128) A1 Receptor (ADORA1): Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine. While specific studies on this compound are limited, various heterocyclic compounds have been explored as ligands for adenosine receptors. For the ADORA1 receptor, ligands can act as agonists or antagonists, initiating or blocking G protein-mediated signaling pathways.
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5): mGluR5 is a GPCR that plays a significant role in modulating synaptic plasticity and neuronal excitability. It is a target for treating central nervous system disorders like anxiety and schizophrenia. The discovery of selective allosteric modulators that bind to a site distinct from the glutamate binding site has been a major advance. These modulators can be negative (NAMs) or positive (PAMs), inhibiting or enhancing the receptor's response to glutamate, respectively. For example, VU0285683 (3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile) is a selective mGluR5 NAM, while VU0092273 ((4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone) is a novel mGluR5 PAM. These compounds demonstrate how the piperidine scaffold can be incorporated into molecules that modulate mGluR5 activity.
Elucidation of Intracellular Signaling Pathway Modulation by this compound
The modulation of intracellular signaling pathways by this compound and its derivatives can be inferred from their effects on identified molecular targets.
LSD1 Inhibition: By inhibiting LSD1, these compounds can alter the methylation status of histones, leading to changes in gene expression. acs.org LSD1-mediated demethylation of H3K4 is associated with transcriptional repression; therefore, its inhibition can lead to the reactivation of silenced genes, including tumor suppressor genes. acs.orgnih.gov LSD1 also demethylates non-histone proteins like p53 and STAT3, suggesting that its inhibition can impact a wide range of signaling pathways that regulate cell proliferation, differentiation, and apoptosis. nih.gov
mGluR5 Modulation: As allosteric modulators of mGluR5, piperidine-containing compounds can influence signaling cascades downstream of this receptor. mGluR5 is a Gq-coupled receptor, and its activation typically leads to the activation of phospholipase C, which generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, impacting numerous cellular processes.
Cholinesterase Inhibition: By preventing the breakdown of acetylcholine, AChE and BuChE inhibitors potentiate cholinergic signaling. This enhances the activation of both nicotinic and muscarinic acetylcholine receptors, which are involved in a multitude of signaling pathways crucial for cognitive functions.
Characterization of Binding Modes and Interactions at the Active Site of Target Proteins
The binding mode of piperidinyl benzonitrile derivatives has been characterized in detail for the enzyme LSD1. X-ray crystallography of LSD1 in complex with the reversible inhibitor 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile revealed how the molecule anchors within the spacious substrate-binding cavity. ionschannel.com
The key interactions are:
Cyanophenyl Group: The 4-cyanophenyl group extends deep into the substrate-binding pocket, where the cyano moiety forms a critical hydrogen bond with the side chain of Lys661, a key residue in the demethylation reaction. acs.orgionschannel.com
Piperidine Ring: The piperidine ring settles into a negatively charged pocket of the active site. Here, it interacts with the side chains of Asp555 and Asn540. acs.orgionschannel.com
Methylphenyl Group: The 4-methylphenyl group binds to a hydrophobic pocket within the catalytic center. acs.orgionschannel.com
This three-pronged binding, stabilized by both polar and nonpolar interactions, accounts for the high inhibitory potency of the compound. ionschannel.com This detailed structural information provides a rational basis for designing more potent and selective reversible LSD1 inhibitors. ionschannel.com
Investigation of Biological Selectivity and Off-Target Molecular Interactions
The biological selectivity of piperidinyl benzonitriles is a critical aspect of their pharmacological profile, determining their therapeutic window and potential side effects.
Enzyme Selectivity:
LSD1 vs. MAOs: LSD1 shares structural homology with monoamine oxidases A and B (MAO-A and MAO-B). Early LSD1 inhibitors based on the tranylcypromine scaffold were non-selective, inhibiting both LSD1 and MAOs. nih.gov However, newer reversible inhibitors have been developed with improved selectivity.
AChE vs. BuChE: Within the cholinesterase family, derivatives can exhibit varying degrees of selectivity. Some compounds are dual inhibitors, while others preferentially inhibit either AChE or BuChE. nih.gov For example, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one showed selectivity for AChE over BuChE. nih.gov This selectivity can be therapeutically relevant, as the relative importance of AChE and BuChE changes during the progression of Alzheimer's disease. nih.gov
Off-Target Interactions: As with any pharmacologically active molecule, the potential for off-target interactions exists. Comprehensive screening against panels of receptors and enzymes is essential to identify these interactions. As noted previously, piperidine-containing P2Y14 antagonists were screened against a panel of 46 receptors and channels to assess their selectivity profile. ionschannel.com Such studies are vital for identifying potential liabilities, such as interactions with dopamine (B1211576) or serotonin (B10506) receptors or ion channels like hERG, which could lead to undesired side effects. ionschannel.com
Advanced Analytical Methodologies for 2 Methoxy 4 Piperidin 4 Yl Benzonitrile
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for the structural elucidation of 2-Methoxy-4-(piperidin-4-yl)benzonitrile, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the carbon and hydrogen framework. researchgate.net Through one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, the connectivity of atoms can be unequivocally established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are distinct for the aromatic, methoxy (B1213986), and piperidine (B6355638) ring protons. The methoxy group protons typically appear as a sharp singlet, while the aromatic protons exhibit characteristic splitting patterns (doublets, triplets) based on their substitution. organicchemistrydata.org Protons on the piperidine ring resonate in the aliphatic region, with their chemical shifts and multiplicities influenced by their axial or equatorial positions and proximity to the nitrogen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. organicchemistrydata.org The nitrile carbon is typically observed in the 115-120 ppm range, while the aromatic carbons show signals between 110 and 165 ppm. The carbon of the methoxy group is expected around 55-60 ppm due to the deshielding effect of the attached oxygen atom. researchgate.netresearchgate.net The aliphatic carbons of the piperidine ring appear in the upfield region of the spectrum.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm Click on the headers to sort the data.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H) |
| Methoxy (-OCH₃) | ~3.9 | ~56 | Singlet |
| Aromatic C-H | 6.8 - 7.5 | 110 - 135 | Doublet, Doublet of doublets |
| Aromatic C-CN | - | ~105 | - |
| Aromatic C-O | - | ~162 | - |
| Aromatic C-Piperidine | - | ~150 | - |
| Nitrile (-CN) | - | ~118 | - |
| Piperidine C-H (α to N) | 2.7 - 3.2 | ~45-50 | Multiplet |
| Piperidine C-H (β, γ) | 1.6 - 2.1 | ~30-35 | Multiplet |
| Piperidine C-H (at C4) | 2.8 - 3.3 | ~40 | Multiplet |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs. rsc.orgucl.ac.uk
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the characteristic functional groups present in this compound. nih.gov These methods measure the vibrational frequencies of bonds within the molecule, which are unique to specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum provides a distinct "fingerprint" for the molecule. Key absorptions confirm the presence of the nitrile, ether, aromatic, and piperidine functionalities. vscht.cz
Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the 2220-2260 cm⁻¹ region. researchgate.net
Aromatic C-O-C stretch: A strong, characteristic absorption appears around 1250 cm⁻¹ for the asymmetric stretch. libretexts.org
Aromatic C=C stretch: Multiple bands of variable intensity are observed in the 1400-1620 cm⁻¹ range.
C-H stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methoxy groups are found just below 3000 cm⁻¹. libretexts.org
N-H stretch: If the piperidine nitrogen is protonated or not fully substituted, a band may appear in the 3300-3500 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The nitrile and aromatic ring stretching vibrations, in particular, often produce strong and easily identifiable signals in the Raman spectrum. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) Click on the headers to sort the data.
| Functional Group | Vibrational Mode | **Expected IR Frequency (cm⁻¹) ** | Expected Raman Signal |
| Nitrile | C≡N stretch | 2220 - 2260 (Sharp, Medium) | Strong |
| Aromatic Ether | C-O-C asymmetric stretch | 1230 - 1270 (Strong) | Weak |
| Aromatic Ring | C=C stretch | 1400 - 1620 (Variable) | Strong |
| Aromatic C-H | C-H stretch | 3010 - 3100 (Medium) | Medium |
| Aliphatic C-H | C-H stretch | 2850 - 2960 (Strong) | Medium |
| Piperidine | C-N stretch | 1180 - 1230 (Medium) | Weak |
Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it also provides valuable information about the molecule's fragmentation pattern, which aids in structural confirmation. nih.gov
The molecular formula of this compound is C₁₃H₁₆N₂O, corresponding to a monoisotopic mass of approximately 216.13 Da. In electron ionization (EI) mass spectrometry, the molecule will generate a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 216.
The fragmentation pattern is predictable and provides structural insights. Cleavage of the molecule at its weakest points results in characteristic fragment ions. Key expected fragmentation pathways include:
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 185.
Cleavage of the bond between the piperidine ring and the benzonitrile (B105546) moiety.
Fragmentation within the piperidine ring itself, leading to a series of smaller ions.
Interactive Data Table: Predicted Mass Spectrometry Fragments Click on the headers to sort the data.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 216 | [M]⁺ (Molecular Ion) | Intact molecule |
| 215 | [M-H]⁺ | Loss of a hydrogen atom |
| 185 | [M-OCH₃]⁺ | Loss of a methoxy radical |
| 134 | [C₈H₆NO]⁺ | Cleavage of the piperidine-aromatic bond |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |
Note: Relative abundances depend on the ionization energy and specific instrumentation.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound due to its high resolution, sensitivity, and reproducibility. amazonaws.com A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.
Method development involves optimizing several parameters to achieve efficient separation: rjptonline.org
Stationary Phase: A C18 (octadecylsilane) column is commonly used, offering excellent hydrophobic retention for the aromatic portion of the molecule.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed. The gradient allows for the effective separation of compounds with a range of polarities. ptfarm.pl
Detection: Given the benzonitrile chromophore, UV-Vis detection is highly effective. The maximum absorbance wavelength (λmax) is typically determined by running a UV scan and is expected to be in the 230-280 nm range.
Flow Rate and Temperature: A flow rate of around 1.0 mL/min and controlled column temperature (e.g., 25-30 °C) ensure reproducible retention times.
The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for quality control purposes. nih.gov
Interactive Data Table: Typical HPLC Method Parameters Click on the headers to sort the data.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly for assessing volatile impurities. researchgate.net The compound must be sufficiently volatile and thermally stable to be analyzed by GC.
Key considerations for GC analysis include:
Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane, DB-5) provides good separation for a wide range of compounds.
Injector and Detector Temperature: The injector and detector temperatures must be high enough to ensure complete volatilization without causing thermal degradation.
Oven Program: A temperature-programmed oven ramp is used to separate compounds based on their boiling points.
Detector: A Flame Ionization Detector (FID) offers general-purpose detection, while a Nitrogen-Phosphorus Detector (NPD) can provide enhanced sensitivity and selectivity due to the two nitrogen atoms in the molecule's structure.
GC, especially when coupled with mass spectrometry (GC-MS), is a powerful tool for both quantitative purity analysis and the identification of unknown volatile impurities. researchgate.net
X-ray Crystallography for Absolute Structure and Molecular Binding Mode Determination
X-ray crystallography is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This methodology provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the absolute structure of a compound. For complex molecules like this compound, understanding the spatial orientation of the methoxy, piperidinyl, and benzonitrile moieties is crucial for elucidating its chemical properties and potential interactions.
The determination of a molecule's binding mode to a biological target, such as a protein or enzyme, is often achieved through computational molecular docking studies, which are frequently complemented by crystallographic data. researchgate.net These studies predict the preferred orientation of a ligand when bound to a receptor, helping to clarify the basis of its biological activity. researchgate.net For example, a molecular docking study of 2-methoxy-4,6-diphenylnicotinonitrile with lipoprotein-associated phospholipase A2 revealed significant interactions within the protein's active site. mdpi.com The analysis of these interactions, including hydrogen bonds and π-π stacking, provides a rationale for the molecule's inhibitory potential. mdpi.comresearchgate.net This computational approach elucidates how the molecule's structural and electronic features contribute to its binding affinity and selectivity. mdpi.com
Table 1: Crystallographic Data for an Analogous Compound: 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
| Parameter | Value |
| Chemical Formula | C₁₇H₂₃N₃ |
| Crystal System | Monoclinic |
| a (Å) | 10.090 (2) |
| b (Å) | 11.100 (2) |
| c (Å) | 13.446 (3) |
| β (°) | 100.72 (3) |
| Volume (ų) | 1479.7 (5) |
| Z | 4 |
| Data sourced from Acta Crystallographica Section E. nih.gov |
Development of Derivatization Reagents for Enhanced Analytical Detection and Quantification
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," which has properties that are better suited for a particular analytical method. This technique is often employed to enhance detectability, improve chromatographic separation, or increase the volatility of an analyte for gas chromatography (GC). researchgate.net For a molecule like this compound, the secondary amine within the piperidine ring is a primary target for derivatization, as it can be readily modified to improve analytical performance. researchgate.net
The goals of derivatization in the context of analytical detection and quantification include:
Enhanced Detectability: Attaching a chromophore or fluorophore to the analyte can significantly increase its response to UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC).
Improved Volatility and Thermal Stability: For GC analysis, polar functional groups like amines can be converted into less polar, more volatile, and more thermally stable derivatives through processes like silylation, acylation, or alkylation. researchgate.netpsu.edu
Increased Ionization Efficiency: In mass spectrometry (MS), derivatization can introduce a readily ionizable group, thereby enhancing the signal intensity and improving sensitivity. ddtjournal.com
A variety of reagents have been developed to target specific functional groups. For the secondary amine present in this compound, several classes of reagents are applicable. Acylating reagents, such as acetic anhydride (B1165640) or benzoyl chloride, can be used to form stable amide derivatives. researchgate.net Other reagents, like dansyl chloride, react with amines to produce highly fluorescent derivatives, enabling quantification at very low concentrations. ddtjournal.com For mass spectrometry applications, reagents can be chosen to introduce a permanent positive charge, which greatly enhances ionization efficiency in electrospray ionization (ESI). ddtjournal.com
Table 2: Examples of Derivatization Reagents and Their Applications
| Reagent Class | Example Reagent | Target Functional Group(s) | Analytical Enhancement |
| Acylating Agents | Acetic Anhydride, Benzoyl Chloride | Primary & Secondary Amines, Hydroxyls | Improved volatility and thermal stability for GC. researchgate.net |
| Silylating Agents | N-(trimethylsilyl)imidazole (TSIM) | Amines, Hydroxyls, Carboxylic Acids | Increases volatility and thermal stability for GC analysis. researchgate.net |
| Fluorescent Labels | Dansyl Chloride (Dns-Cl) | Primary & Secondary Amines, Phenols | Enhances detection sensitivity in HPLC with fluorescence detection. ddtjournal.com |
| Pyrylium Salts | 2,4,6-Trimethylpyrylium (TMPy) | Primary Amines, Hydroxyls | Efficiently ionizes target molecules for mass spectrometry. mdpi.com |
| Chiral Reagents | Marfey's Reagent | Primary & Secondary Amines | Enables separation of enantiomers in chiral analysis. researchgate.net |
Principles of Analytical Method Development and Validation in Chemical Research
The development and validation of analytical methods are fundamental requirements in chemical research to ensure that experimental data is accurate, reliable, and fit for its intended purpose. wjarr.comlabmanager.com Method development is a systematic process of creating a procedure to identify and quantify an analyte, while validation is the process of confirming through objective evidence that the method meets the predefined requirements. solubilityofthings.comnumberanalytics.com
Principles of Analytical Method Development
The development of an analytical method is an iterative process that begins with defining the analytical objective. labmanager.compharmaguideline.com This involves understanding the properties of the analyte, such as this compound, and the nature of the sample matrix in which it will be measured. numberanalytics.com The key stages of method development include:
Defining the Analytical Target Profile: The first step is to clearly establish the purpose of the method, such as quantifying the main compound, identifying impurities, or assessing stability. labmanager.com
Literature Review and Technique Selection: A thorough review of existing methods for similar compounds is conducted. pharmaguideline.com Based on the analyte's physicochemical properties (e.g., polarity, volatility, stability), a suitable analytical technique, such as HPLC, GC, or capillary electrophoresis, is chosen. labmanager.com
Method Optimization: This is the most intensive phase, where various parameters are systematically adjusted to achieve the desired performance. numberanalytics.comthermofisher.com For an HPLC method, this may involve optimizing the column type, mobile phase composition, pH, flow rate, and detector settings. labmanager.com The goal is to achieve good resolution, peak shape, sensitivity, and a reasonable analysis time. thermofisher.com
Preliminary Testing and System Suitability: The optimized method is tested to evaluate its initial performance. labmanager.com System suitability tests are performed to confirm that the analytical system is ready for formal validation. labmanager.com
Principles of Analytical Method Validation
Method validation demonstrates that the developed analytical procedure is suitable for its intended use. demarcheiso17025.com The process involves evaluating several key performance characteristics, which are often defined by regulatory bodies and quality standards. wjarr.comsolubilityofthings.com
Table 3: Key Parameters of Analytical Method Validation
| Parameter | Definition |
| Accuracy | The closeness of agreement between the measured value and an accepted reference value or the true value. solubilityofthings.comelementlabsolutions.comsysrevpharm.org |
| Precision | The closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD). elementlabsolutions.comsysrevpharm.org |
| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.comelementlabsolutions.com |
| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comsysrevpharm.org |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. sysrevpharm.org |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage. elementlabsolutions.com |
Broader Research Applications of 2 Methoxy 4 Piperidin 4 Yl Benzonitrile
Role as Chemical Building Blocks and Intermediates in Complex Organic Synthesis
2-Methoxy-4-(piperidin-4-yl)benzonitrile is a key organic building block, a functionalized molecule that serves as a foundational component for constructing more complex molecular architectures. sigmaaldrich.com Its structure, featuring a methoxy-substituted benzonitrile (B105546) ring coupled with a piperidine (B6355638) moiety, offers multiple reactive sites for chemical modification. This makes it an attractive starting material or intermediate in multi-step organic syntheses.
The utility of such building blocks is fundamental in medicinal chemistry, organic chemistry, and material chemistry, where the goal is to assemble novel molecular structures with specific functions. sigmaaldrich.com The synthesis of various bioactive compounds often relies on the strategic use of such versatile intermediates. For instance, related benzonitrile derivatives have been instrumental in the preparation of quinazolin-4-one compounds, which have shown potent and specific inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. brieflands.comnih.gov The synthesis of these complex molecules often involves a series of reactions where the benzonitrile and piperidine groups are modified to achieve the desired therapeutic properties. brieflands.com
The general synthetic routes to benzonitrile compounds can vary, from the dehydration of benzaldehydes to more complex multi-step processes. google.comorgsyn.org The presence of both a nucleophilic piperidine nitrogen and an electrophilic nitrile carbon in this compound provides synthetic chemists with a range of options for further chemical transformations, allowing for the creation of diverse libraries of compounds for screening and development.
Contributions to Chemical Biology Probes and Research Tools
While direct evidence for the use of this compound as a chemical biology probe is not extensively documented in publicly available literature, its structural motifs are present in compounds designed for such purposes. Chemical biology probes are essential tools for understanding biological processes at the molecular level. The development of these probes often involves the synthesis of molecules that can selectively interact with specific biological targets.
For example, derivatives of piperidine and benzonitrile have been explored in the development of inhibitors for various enzymes and receptors. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been synthesized and identified as novel inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov These compounds were developed from initial leads and optimized through medicinal chemistry efforts to create potent and selective inhibitors. nih.gov Such inhibitors serve as valuable research tools to probe the function of the choline transporter in both normal physiology and disease states. nih.gov
Applications in Material Science Research and Polymer Development
The application of this compound in material science and polymer development is an emerging area of research. The unique combination of aromatic and heterocyclic structures within the molecule suggests its potential as a monomer or an additive in the creation of novel polymers with tailored properties. Organic building blocks are crucial for the bottom-up assembly of molecular architectures, including metal-organic frameworks and organic molecular constructs. sigmaaldrich.com
Potential in Agrochemical Research for Crop and Pest Management
The structural features of this compound are of interest in the field of agrochemical research. The development of new pesticides and herbicides often involves the synthesis and screening of large libraries of organic compounds for their biological activity against various pests and weeds.
Although direct studies on the agrochemical applications of this compound are limited, related heterocyclic compounds have demonstrated bioactivity. The synthesis of novel pyrazolinylpyridinyl indole (B1671886) derivatives, for example, has been explored for their potential biological activities. researchgate.net The exploration of diverse chemical scaffolds, including those similar to this compound, is a key strategy in the discovery of new and effective crop protection agents.
Utilization in the Development of Advanced Diagnostic Agents
The development of advanced diagnostic agents often relies on the design of molecules that can selectively bind to biomarkers of disease. The piperidine and benzonitrile moieties of this compound could serve as a scaffold for the development of such agents.
While specific diagnostic applications of this compound have not been detailed in available research, the principles of its use can be inferred from related compounds. For instance, the synthesis of molecules with high affinity and selectivity for specific biological targets is a cornerstone of diagnostic agent development. The ability to modify the structure of this compound allows for the attachment of reporter groups, such as fluorescent dyes or radioisotopes, which are necessary for imaging and detection in diagnostic applications.
Significance in Academic Lead Optimization and Drug Discovery Research
This compound and its derivatives hold significant potential in academic lead optimization and drug discovery research. Lead optimization is a critical phase in the drug development process where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties.
The piperidine and benzonitrile substructures are common in many biologically active molecules. For example, quinazolin-4-one derivatives containing a methyl-benzonitrile group have been investigated as DPP-4 inhibitors for the treatment of diabetes. brieflands.com In these studies, modifications to the piperidine and other parts of the molecule were explored to enhance inhibitory activity and metabolic stability. brieflands.com Similarly, 4-methoxy-3-(piperidin-4-yl)oxy benzamides were systematically modified to identify potent and selective inhibitors of the choline transporter. nih.gov This iterative process of synthesis and biological testing is central to lead optimization.
The versatility of this compound as a chemical scaffold allows researchers to systematically explore the structure-activity relationships of new compound series, a fundamental aspect of modern drug discovery.
Q & A
Q. What are the recommended synthetic methodologies for 2-Methoxy-4-(piperidin-4-yl)benzonitrile in academic settings?
A multi-step approach is typically employed:
- Step 1: Suzuki-Miyaura coupling of a boronic acid (e.g., 3-cyanophenylboronic acid) with a halogenated pyrimidine or benzene derivative under inert atmosphere (N₂) using Pd(dppf)Cl₂ as a catalyst .
- Step 2: Amide bond formation via HATU/DIPEA-mediated coupling in DMF, followed by reaction with substituted piperidines to introduce the piperidin-4-yl moiety .
- Step 3: Methoxy group installation via nucleophilic substitution or O-methylation under basic conditions.
Purification often involves column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization from acetonitrile .
Q. How can structural characterization be optimized for this compound?
- X-ray crystallography: Use SHELX programs (SHELXL/SHELXS) for refinement, particularly for resolving piperidine ring conformations and methoxy group orientation .
- NMR/LC-MS: Employ - and -NMR to confirm substitution patterns (e.g., benzonitrile C≡N stretch at ~110 ppm in ). LC-MS (APCI/ESI) with high-resolution mass analysis ensures molecular weight accuracy (e.g., observed m/z = 351.2 [M+H] for analogs) .
Q. What safety protocols are critical during handling?
- Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Use PPE (gloves, goggles) due to potential irritancy from nitrile groups.
- Work in a fume hood during synthesis steps involving volatile solvents (DMF, acetonitrile) .
Advanced Research Questions
Q. How do structural modifications to the piperidine ring affect bioactivity?
- Substitution patterns: Introducing hydroxyl groups (e.g., 4-hydroxypiperidin-4-yl analogs) enhances hydrogen-bonding potential with biological targets, as shown in antimalarial studies .
- Steric effects: Bulky substituents (e.g., 4-methoxyphenethyl) reduce binding affinity to certain receptors, as observed in AMPK activation assays .
- Methodology: Compare IC₅₀ values of analogs using dose-response curves in target-specific assays (e.g., hemozoin inhibition for antimalarial activity) .
Q. How can data contradictions in biological assays be resolved?
- Purity vs. activity discrepancies: Re-evaluate compound purity via HPLC (e.g., 97.1% purity threshold) and confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Solvent interference: Test DMSO vehicle effects at concentrations <0.1% to avoid false positives in cell-based assays .
Q. What crystallographic challenges arise during structure determination?
Q. How can solubility limitations be overcome for in vivo studies?
Q. What strategies validate synergistic effects with other therapeutic agents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
